1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

Catalog No.
S1923664
CAS No.
84272-90-2
M.F
C8H10
M. Wt
113.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)ben...

CAS Number

84272-90-2

Product Name

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1-dideuterioethyl)benzene

Molecular Formula

C8H10

Molecular Weight

113.21 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2,3D,4D,5D,6D,7D

InChI Key

YNQLUTRBYVCPMQ-GGTYFICESA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C)[2H])[2H]

The exact mass of the compound 1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3,4,5-Pentadeuterio-6-(1,1-dideuterioethyl)benzene (CAS: 84272-90-2), also known as Ethylbenzene-d7, is a stable isotope-labeled (SIL) analog of ethylbenzene. Its primary value in procurement decisions stems from its mass difference and the increased strength of its carbon-deuterium (C-D) bonds compared to the carbon-hydrogen (C-H) bonds of its non-deuterated counterpart. These properties make it an essential tool for applications requiring precise quantification via mass spectrometry, detailed mechanistic studies of chemical reactions, and the investigation of metabolic pathways where the ethyl group is the primary site of transformation.

Substituting this compound with non-deuterated ethylbenzene is unsuitable for applications that rely on mass differentiation or the kinetic isotope effect (KIE). For quantitative mass spectrometry, a non-labeled analog cannot function as an effective internal standard to correct for matrix effects or variability in sample processing and ionization. Furthermore, using analogs deuterated only on the aromatic ring would fail to probe or suppress reactions at the ethyl group, which is the primary site of metabolic oxidation. Therefore, for mechanistic studies of side-chain oxidation or for use as a co-eluting internal standard, the specific d7-labeling pattern of this compound is critical and cannot be replaced by other forms.

Superior Accuracy as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled (SIL) internal standards are the preferred choice for correcting analytical variability in LC-MS/MS assays. Unlike non-isotopic standards, Ethylbenzene-d7 co-elutes with the target analyte and exhibits nearly identical behavior during extraction and ionization, compensating for matrix effects and improving quantitative accuracy. The use of SIL standards has been shown to reduce relative standard deviation (RSD) values significantly, in some cases from over 50% to under 20%, compared to quantification without an appropriate internal standard.

Evidence DimensionQuantitative Accuracy (RSD)
Target Compound DataExpected RSD <20% with SIL internal standard
Comparator Or BaselineWithout internal standard or with structural analog standard: RSD can exceed 50%
Quantified DifferencePotential for >2.5-fold improvement in analytical precision
ConditionsQuantitative LC-MS/MS analysis in complex biological or environmental matrices.

For assays requiring high precision and accuracy, such as clinical diagnostics or regulated environmental testing, using this SIL standard is critical for generating reliable, reproducible data.

Enables Mechanistic Elucidation via Quantifiable Kinetic Isotope Effect (KIE)

Deuteration of the ethyl group, the primary site of metabolic oxidation, significantly slows C-H bond cleavage reactions. This primary kinetic isotope effect (KIE) is a powerful tool for determining if C-H bond breaking is the rate-determining step of a reaction. For cytochrome P450-mediated oxidations, which are central to ethylbenzene metabolism, the intrinsic KIE (Dk) for C-H bond breaking has been measured to be as high as 3.8. In contrast, deuteration on the aromatic ring, where C-H bonds are not broken during oxidation, is expected to produce no significant KIE. This compound, with deuteration specifically on the reactive ethyl group, is therefore the correct tool to probe these specific mechanisms.

Evidence DimensionKinetic Isotope Effect (kH/kD)
Target Compound DataExpected kH/kD >> 1 (typically 2-8 for primary KIE)
Comparator Or BaselineEthylbenzene (non-deuterated): kH/kD = 1 (by definition). Ethylbenzene-d5 (ring-labeled): Expected kH/kD ≈ 1 for side-chain oxidation.
Quantified DifferenceReaction rate at the ethyl group is demonstrably slowed, isolating this step for mechanistic study.
ConditionsEnzymatic (e.g., Cytochrome P450) or chemical oxidation reactions involving cleavage of the benzylic C-H bond.

Researchers studying reaction mechanisms require this specific isotopologue to distinguish between different pathways and identify rate-limiting steps, a task impossible with the non-deuterated analog.

Increased Metabolic Stability for Toxicology and Preclinical Research

The primary metabolic pathway for ethylbenzene is oxidation of the ethyl side chain to form 1-phenylethanol, mandelic acid, and other metabolites. Due to the kinetic isotope effect, deuteration at this reactive site slows the rate of metabolism, increasing the compound's stability in biological systems. In a comparative study on a different molecule, a deuterated analog was found to be the most stable compound versus its non-deuterated and ethyl-substituted counterparts when incubated in murine liver microsomes. This 'metabolic switching' allows researchers to investigate the roles of other, minor metabolic pathways or to study the toxicological effects of the parent compound with reduced interference from its primary metabolites.

Evidence DimensionMetabolic Half-Life (T1/2)
Target Compound DataIncreased T1/2 in vitro and in vivo
Comparator Or BaselineEthylbenzene (non-deuterated): Shorter T1/2 due to rapid side-chain oxidation.
Quantified DifferenceSlower rate of metabolite formation and parent compound depletion.
ConditionsIn vitro (e.g., liver microsomes, S9 fractions) or in vivo (e.g., rodent models) metabolism studies.

This enhanced stability is a key procurement driver for toxicologists and drug discovery scientists needing to isolate the effects of the parent compound from those of its rapidly formed metabolites.

Reference Standard for Regulated Bioanalytical and Environmental Assays

As a stable isotope-labeled internal standard, this compound is the right choice for developing and validating robust quantitative methods for ethylbenzene in complex matrices like plasma, urine, or soil, where high accuracy and precision are mandatory.

Mechanistic Probes in Catalysis and Enzymology Research

This compound is essential for researchers investigating oxidation mechanisms. By comparing its reaction rate to that of non-deuterated ethylbenzene, it provides definitive, quantitative evidence for the involvement of C-H bond cleavage in the rate-determining step of a chemical or enzymatic process.

Parent Compound Toxicity and Metabolism Studies

In toxicology and pharmacology, this compound serves as a critical tool to study the effects of ethylbenzene itself, with a reduced rate of metabolic conversion. This allows for clearer differentiation between the toxicity of the parent compound and its metabolites.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 04-15-2024

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